molecular formula C19H14Cl2N2O4S B10912164 5-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B10912164
M. Wt: 437.3 g/mol
InChI Key: TUMXSZLYWJPLGR-UHFFFAOYSA-N
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Description

5-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a methoxybenzylidene moiety, and a thioxodihydropyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 2,6-dichlorobenzyl chloride with 4-methoxybenzaldehyde to form an intermediate, which is then reacted with thiourea and other reagents under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using advanced techniques such as catalytic reactions and continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interact with cellular proteins, disrupting normal cellular functions and leading to antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its combination of a thioxodihydropyrimidine core with dichlorobenzyl and methoxybenzylidene groups.

Properties

Molecular Formula

C19H14Cl2N2O4S

Molecular Weight

437.3 g/mol

IUPAC Name

5-[[3-[(2,6-dichlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H14Cl2N2O4S/c1-26-15-6-5-10(7-11-17(24)22-19(28)23-18(11)25)8-16(15)27-9-12-13(20)3-2-4-14(12)21/h2-8H,9H2,1H3,(H2,22,23,24,25,28)

InChI Key

TUMXSZLYWJPLGR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)OCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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